N-(3-Formylphenyl)-2-methylpropanamide
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Overview
Description
N-(3-Formylphenyl)-2-methylpropanamide is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a 2-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Formylphenyl)-2-methylpropanamide typically involves the reaction of 3-formylbenzoic acid with 2-methylpropanamide under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Formylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Carboxyphenyl-2-methylpropanamide.
Reduction: 3-Hydroxymethylphenyl-2-methylpropanamide.
Substitution: 3-Nitro- or 3-Halophenyl-2-methylpropanamide, depending on the substituent introduced.
Scientific Research Applications
N-(3-Formylphenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Formylphenyl)-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic Acid: Similar in structure but contains a boronic acid group instead of an amide.
4-Formylphenylboronic Acid: Similar in structure but with the formyl group in the para position.
N-(3-Formylphenyl)methanesulphonamide: Contains a methanesulphonamide group instead of a 2-methylpropanamide group.
Uniqueness
N-(3-Formylphenyl)-2-methylpropanamide is unique due to the presence of both a formyl group and a 2-methylpropanamide moiety. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The compound’s structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for different research and industrial purposes.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(3-formylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H13NO2/c1-8(2)11(14)12-10-5-3-4-9(6-10)7-13/h3-8H,1-2H3,(H,12,14) |
InChI Key |
OWHBVSPIPXMEMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C=O |
Origin of Product |
United States |
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